molecular formula C20H18N2O4S2 B2460160 Methyl 6-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate CAS No. 478033-23-7

Methyl 6-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate

Cat. No. B2460160
CAS RN: 478033-23-7
M. Wt: 414.49
InChI Key: JPQRERFEGCTQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors. It has been extensively studied for its potential therapeutic applications in cancer treatment and other diseases.

Mechanism of Action

Methyl 6-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins. This leads to changes in gene expression and can result in the activation of tumor suppressor genes and the inhibition of oncogenes. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce changes in gene expression, leading to the inhibition of cancer cell growth and the activation of immune responses. It has also been shown to induce changes in the levels of various proteins involved in cell signaling pathways, such as p53, Bcl-2, and NF-κB. This compound has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 6-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate is its specificity for HDACs, which reduces the risk of off-target effects. It also has a relatively long half-life, which allows for less frequent dosing. However, this compound has been shown to have limited efficacy in some cancer types, and resistance can develop over time. It also has limited solubility, which can make it difficult to administer in certain formulations.

Future Directions

There are several future directions for the research and development of Methyl 6-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate. One area of focus is the development of combination therapies that can enhance the efficacy of this compound. Another area of focus is the identification of biomarkers that can predict patient response to this compound. Additionally, there is ongoing research into the development of more potent and selective HDAC inhibitors that can overcome the limitations of this compound.

Synthesis Methods

Methyl 6-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate can be synthesized by reacting 6-bromonicotinic acid with 4-methylthiophenol and 4-methylbenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with methyl iodide to produce this compound.

Scientific Research Applications

Methyl 6-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate has shown promising results in preclinical studies for the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. It has also been studied for its potential therapeutic applications in other diseases, such as inflammation, neurodegenerative disorders, and viral infections.

properties

IUPAC Name

methyl 6-[2-[(4-methylphenyl)sulfonylamino]phenyl]sulfanylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S2/c1-14-7-10-16(11-8-14)28(24,25)22-17-5-3-4-6-18(17)27-19-12-9-15(13-21-19)20(23)26-2/h3-13,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQRERFEGCTQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SC3=NC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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